molecular formula C9H8Cl4N2 B1377707 3-Amino-5,7-dichloroquinoline Dihydrochloride CAS No. 1296950-84-9

3-Amino-5,7-dichloroquinoline Dihydrochloride

Cat. No. B1377707
M. Wt: 286 g/mol
InChI Key: IZAIGHXFAKDMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,7-dichloroquinoline Dihydrochloride is a chemical compound with the empirical formula C9H6Cl2N2 · 2HCl . It has a molecular weight of 285.99 .


Molecular Structure Analysis

The SMILES string for this compound is ClC1=C2C(N=CC(N)=C2)=CC(Cl)=C1.Cl.Cl . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer and Antimicrobial Applications

One of the primary applications of derivatives of 3-Amino-5,7-dichloroquinoline is in the field of anticancer and antimicrobial research. Compounds synthesized from this chemical have shown potential in inhibiting the growth of cancer cell lines and in combating microbial infections. For instance, derivatives synthesized from 2,4-dihydroxyquinoline, related to the 3-Amino-5,7-dichloroquinoline structure, exhibited notable DNA protection, antimicrobial, and anticancer activities, suggesting their potential use as drugs or drug additives (Şener et al., 2018).

Synthesis of Antileishmanial and Antitubercular Agents

Further research into 4-amino-7-chloroquinoline derivatives, which can be synthesized from 3-Amino-5,7-dichloroquinoline, has led to the discovery of compounds with significant antileishmanial and antitubercular properties. This indicates the potential of these compounds in the treatment of leishmaniasis and tuberculosis, diseases caused by parasitic and bacterial infections, respectively (Carmo et al., 2011).

Anti-Plasmodial Activity

The structural analogs of 3-Amino-5,7-dichloroquinoline have been examined for their antiplasmodial activity, contributing to the development of antimalarial drugs. Studies comparing different aminoquinolines highlight the necessity of specific groups (e.g., chloro groups and amino side chains) for inhibiting the formation of beta-hematin, a crucial step in the malaria parasite's lifecycle. This research underpins the design of novel antimalarial agents based on the quinoline structure (Egan et al., 2000).

Development of Antihyperglycemic Agents

Additionally, quinoline derivatives have been evaluated for their antihyperglycemic activity, demonstrating potential in the management of diabetes through the synthesis of compounds that exhibit significant reduction in blood glucose levels. This suggests a promising avenue for the development of new diabetes treatments based on 3-Amino-5,7-dichloroquinoline derivatives (Ram et al., 2003).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . The hazard statements are H301 - H318 . The precautionary statements are P280 - P301 + P310 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

5,7-dichloroquinolin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2.2ClH/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5;;/h1-4H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAIGHXFAKDMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5,7-dichloroquinoline Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
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3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 5
3-Amino-5,7-dichloroquinoline Dihydrochloride
Reactant of Route 6
3-Amino-5,7-dichloroquinoline Dihydrochloride

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